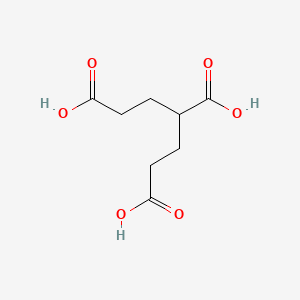

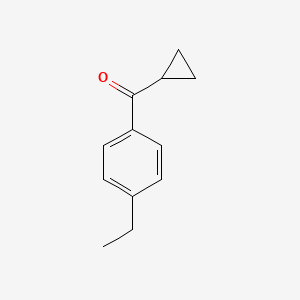

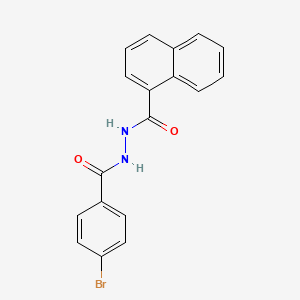

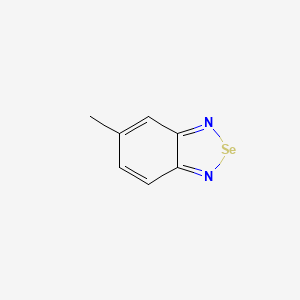

![molecular formula C9H10O4 B1266519 Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid CAS No. 3813-52-3](/img/structure/B1266519.png)

Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid

Overview

Description

Synthesis Analysis

The synthesis of Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid derivatives involves various chemical strategies. For example, derivatives of 5-(2-aminoethyl)bicyclo[2.2.1]hept-2-ene were synthesized through reactions with p-nitrobenzenesulfonyl chloride, benzoyl chloride, and other reagents, leading to the formation of sulfon- and carboxamides. These reactions highlight the versatility of the compound in synthetic chemistry (Kas’yan et al., 2002).

Molecular Structure Analysis

The molecular structure of Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid has been determined using single-crystal X-ray diffraction techniques, revealing a monoclinic crystal system. The study provided detailed bond distances and angles, showing the asymmetric nature of the bond distances within the bicyclo[2.2.1]hept-5-ene ring system. This structural insight is crucial for understanding the compound’s reactivity and interaction with other molecules (Pfluger et al., 1973).

Chemical Reactions and Properties

Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid undergoes various chemical reactions, forming complex molecules. For instance, it reacts with arylsulfonyl chlorides, benzoyl chlorides, and other agents to produce aromatic sulfonamides, carboxamides, and ureas. These reactions demonstrate the compound’s ability to undergo functionalization, making it valuable for synthesizing organic compounds with specific chemical properties (Kas’yan et al., 2005).

Physical Properties Analysis

The physical properties of Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid derivatives, such as melting points, solubility, and crystal structure, are influenced by the molecular structure and substituents. These properties are essential for determining the conditions under which these compounds can be used in chemical reactions and applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other compounds, are key to its applications in organic synthesis. The ability of Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid to form stable structures like amides and its reactivity towards epoxidation and cycloaddition reactions illustrate its utility in creating novel organic compounds with desirable characteristics (Mendyk et al., 2011).

Scientific Research Applications

Chemical Reactions and Synthesis

- Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid and its derivatives are involved in reactions with cyclic amines to obtain various products. For instance, one study performed a conformational analysis of these amido acids using quantum-chemical calculations (Kas’yan et al., 2006).

- Another application is in the field of polymer science. This compound is used as a monomer in the Pd(II)-catalyzed homo- and copolymerizations to create cycloaliphatic polyolefins with functional groups (Mathew et al., 1996).

Crystallography and Molecular Structure

- The molecular and crystal structure of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid has been studied using single-crystal X-ray diffraction techniques. This research contributes to a deeper understanding of its structural properties (Pfluger, Harlow, & Simonsen, 1973).

Photoresist Materials

- This compound is also significant in the development of photoresist materials for 193 nm lithography. It is used in synthesizing alicyclic polymers designed for this purpose, demonstrating its utility in advanced material sciences (Okoroanyanwu et al., 1998).

Polymerization Catalysts

- Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid derivatives have been used in conjunction with (η3-allyl)palladium(II) catalysts for the addition polymerization of norbornene derivatives. This demonstrates its role in catalytic processes within polymer chemistry (Reinmuth et al., 1996).

Antimicrobial Activity

- Derivatives of this compound have been synthesized and their antimicrobial activity has been tested against selected bacteria and fungi. This indicates potential applications in the development of antimicrobial agents (Struga et al., 2008).

Pyrolysis Studies

- Pyrolysis studies of bicyclo[2.2.1]hept-2-ene and its derivatives have been conducted using mass and microwave spectroscopy. These studies are crucial for understanding the thermal behavior and decomposition of these compounds (Sakaizumi et al., 1997).

Safety And Hazards

When handling Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure4. Appropriate exhaust ventilation should be provided at places where dust is formed4.

Future Directions

The study of Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid can be further expanded by exploring its potential applications in various fields. The compound’s unique structure and properties make it a subject of interest for researchers in organic chemistry.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.

properties

IUPAC Name |

bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h1-2,4-7H,3H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDNOXCRFUCAKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C(C2C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80871593 | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | 8,9,10-Trinorborn-5-ene-2,3-dicarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19818 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid | |

CAS RN |

3813-52-3, 1200-88-0, 3853-88-1, 7288-32-6 | |

| Record name | 5-Norbornene-2,3-dicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3813-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Norbornene-2,3-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003813523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC120498 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120498 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nadic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123024 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8,9,10-trinorborn-5-ene-2,3-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.184 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-5-Norbornene-endo-2,3-dicarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.